

Seviteronel mineralocorticoid excess prevention

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Compound Focus: Seviteronel

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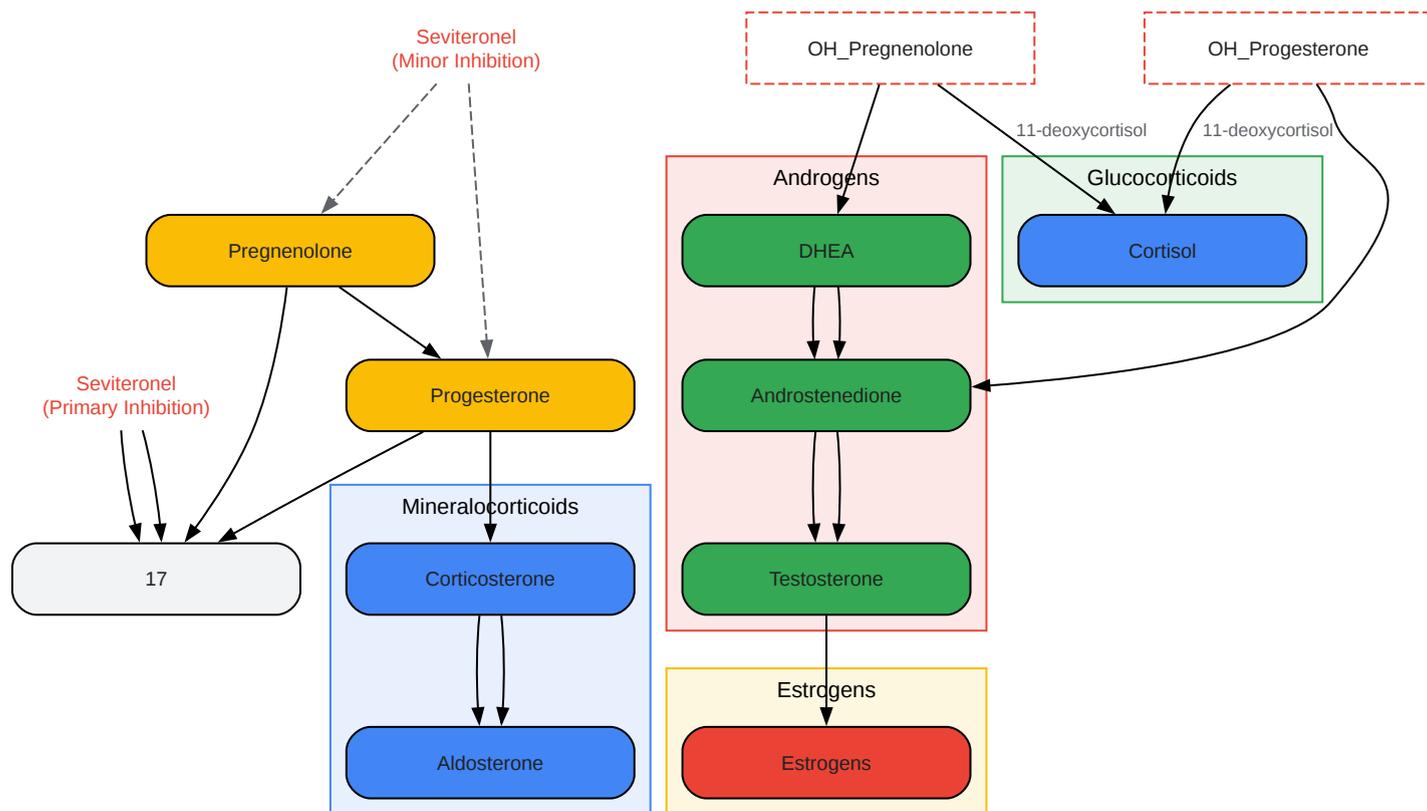
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Mechanism of Action: Selectivity over CYP17

Seviteronel's key feature is its **approximately 10-fold selectivity for inhibiting 17,20-lyase over 17 α -hydroxylase** [1]. This selective inhibition of CYP17 lyase suppresses androgen production without significantly disrupting the cortisol and mineralocorticoid synthesis pathways, thereby preventing the mineralocorticoid excess commonly seen with less selective inhibitors [2] [1].

The diagram below illustrates the steroid hormone synthesis pathway and where **seviteronel** acts selectively.



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Comparative Pharmacological Data

The table below summarizes key in vitro data that underpins **seviteronel**'s selective profile.

Pharmacological Parameter	Seviteronel	Abiraterone (metabolite)	Notes
CYP17 Lyase (IC ₅₀)	69 nM [2]	15 nM [1]	Seviteronel is a potent lyase inhibitor.

Pharmacological Parameter	Seviteronel	Abiraterone (metabolite)	Notes
CYP17 Hydroxylase (IC ₅₀)	670 nM [1]	2.5 nM [1]	Seviteronel has much lower activity against hydroxylase, contributing to its selectivity.
Lyase/Hydroxylase Selectivity Ratio	~10-fold selective for lyase [1]	~6-fold selective for hydroxylase [1]	This inverse selectivity is the core differentiator preventing mineralocorticoid excess.

Technical Support and Troubleshooting

Here are answers to common technical questions based on clinical trial observations.

FAQ 1: Does **seviteronel** require co-administration with steroids?

- **Answer:** Clinical trials have successfully administered **seviteronel without routine oral steroids** [3] [4] [5]. This is a key operational advantage over abiraterone, which requires co-administration of prednisone to manage mineralocorticoid excess [1].

FAQ 2: What are the main adverse events to anticipate in preclinical models?

- **Answer:** While human trials report CNS effects, the most relevant findings for in vivo models relate to the drug's intended mechanism. A critical finding is that in nonhuman primates, **seviteronel** suppressed testosterone **without significantly depressing cortisol levels** (remaining at 82% of control), and **without causing the rise in upstream mineralocorticoids** seen with abiraterone [1].

FAQ 3: How should adrenal function be monitored in chronic toxicology studies?

- **Answer:** Although **seviteronel** is selective, its minor inhibition of 17 α -hydroxylase warrants monitoring. It is recommended to track:
 - **Electrolytes:** Serum sodium and potassium levels.
 - **Upstream Precursors:** Pregnenolone, progesterone, and 11-deoxycorticosterone.
 - **Adrenal Hormones:** Corticosterone and aldosterone. Monitoring these parameters will help confirm the lack of mineralocorticoid excess in your models [1].

Research Implications

Seviteronel's selective profile has significant implications for drug development. It demonstrates that **potent CYP17 lyase inhibition can be achieved without triggering mineralocorticoid excess**, challenging the previous necessity for concomitant steroid replacement [1]. This makes it a valuable tool compound for researching androgen/estrogen-dependent diseases and a promising therapeutic candidate.

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